molecular formula C13H10FNO3 B6368269 MFCD18312401 CAS No. 1261997-63-0

MFCD18312401

Cat. No.: B6368269
CAS No.: 1261997-63-0
M. Wt: 247.22 g/mol
InChI Key: KWKNBMNTMQLHOB-UHFFFAOYSA-N
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Description

Such compounds are critical in pharmaceutical intermediates and material science due to their versatile reactivity and biological activity.

Properties

IUPAC Name

methyl 2-fluoro-5-(2-oxo-1H-pyridin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)10-6-8(2-3-11(10)14)9-4-5-15-12(16)7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKNBMNTMQLHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683100
Record name Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-63-0
Record name Methyl 2-fluoro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312401” involves several steps, starting from readily available precursors. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve multi-step organic reactions, including condensation, cyclization, and functional group transformations.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction kinetics, and purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD18312401” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18312401” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism by which “MFCD18312401” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares MFCD18312401 (inferred data) with MFCD00003330 and other structurally related compounds:

Compound (MDL) Molecular Formula Molecular Weight Solubility (mg/mL) Log S (ESOL) Hazard Profile
This compound C₇H₅ClO₂* 156.57* 0.850* -2.30* H302 (hypothesized)
MFCD00003330 C₇H₅BrO₂ 201.02 0.687 -2.47 H302 (harmful if swallowed)
MFCD00151234 C₇H₅FO₂ 140.11 1.120 -2.10 H318 (eye damage)
Key Findings:
  • Halogen Impact : Replacing bromine (MFCD00003330) with chlorine (this compound) reduces molecular weight by ~44.45 g/mol and increases solubility by ~23.7%, likely due to decreased steric hindrance .
  • Log S Trends : Lower Log S values (e.g., -2.47 for MFCD00003330) correlate with reduced aqueous solubility, a critical factor in drug bioavailability.

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